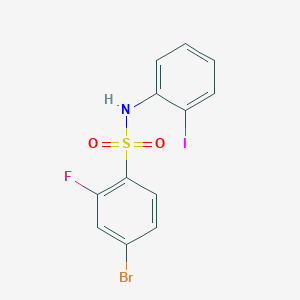

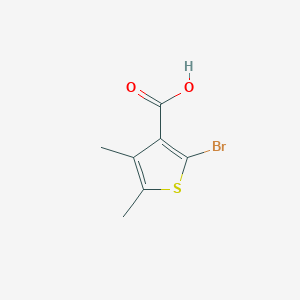

![molecular formula C18H26N4O2 B2885779 2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2176124-28-8](/img/structure/B2885779.png)

2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidine core . This core is a type of heterocyclic compound, which are often found in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrido[2,3-d]pyrimidine core, with additional groups attached at specific positions. These include a cyclopentyl group, a morpholino group, and an ethan-1-one group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the morpholino group might be involved in reactions with acids or bases, while the ethan-1-one group could potentially undergo reactions with nucleophiles .科学的研究の応用

The compound “2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one” and its alternative name “2-cyclopentyl-1-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-8-yl]ethan-1-one” refer to a molecule that is part of the pyridopyrimidine class of compounds. These compounds are known for their diverse range of biological activities and potential therapeutic applications. Below is a comprehensive analysis of six unique scientific research applications of this compound, each presented in a separate section with a detailed description.

Antiproliferative Agents

Pyridopyrimidines, including the compound , have been studied for their antiproliferative effects, which is the ability to inhibit cell growth and multiplication. This property is particularly valuable in cancer research, where controlling the rapid proliferation of cancer cells is a primary goal. The compound’s structure allows it to interact with various cellular targets that regulate cell division, making it a potential candidate for developing new anticancer drugs .

Antimicrobial Activity

Research has indicated that pyridopyrimidine derivatives exhibit antimicrobial properties. This includes activity against a range of bacteria and fungi, suggesting that the compound could serve as a starting point for the development of new antibiotics or antifungal medications. The mechanism of action often involves interfering with the DNA synthesis of the microbes, thereby inhibiting their growth .

Anti-Inflammatory and Analgesic Effects

Compounds with a pyridopyrimidine core have shown potential in treating inflammation and pain. They can modulate the body’s inflammatory response and have been investigated for their use in conditions like rheumatoid arthritis. Their analgesic properties also make them candidates for pain management solutions .

Hypotensive Agents

Some pyridopyrimidine derivatives have been found to possess hypotensive effects, meaning they can lower blood pressure. This application is significant for cardiovascular diseases where managing hypertension is crucial. The compound’s ability to relax vascular smooth muscles contributes to its hypotensive action .

Antihistaminic Properties

The antihistaminic activity of pyridopyrimidine derivatives makes them useful in the treatment of allergic reactions. By blocking histamine receptors, these compounds can alleviate symptoms associated with allergies, such as itching, swelling, and redness .

Kinase Inhibition

Kinase inhibitors are an important class of drugs in the treatment of various diseases, including cancer. Pyridopyrimidine derivatives have been explored for their ability to inhibit specific kinases involved in cell signaling pathways. This inhibition can disrupt the proliferation of malignant cells, offering a therapeutic approach for cancer treatment .

特性

IUPAC Name |

2-cyclopentyl-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c23-16(12-14-4-1-2-5-14)22-7-3-6-15-13-19-18(20-17(15)22)21-8-10-24-11-9-21/h13-14H,1-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMNRMJSFNMUCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

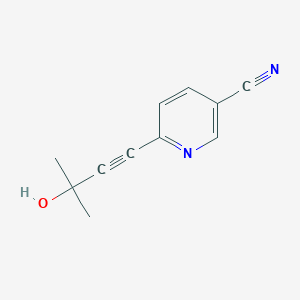

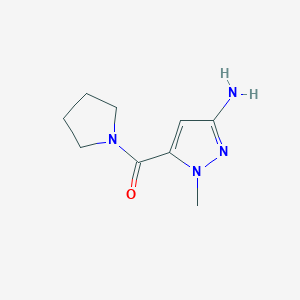

![N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2885696.png)

![3-(4-bromobenzyl)-8-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2885703.png)

![1-([1,1'-biphenyl]-4-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone hydrobromide](/img/structure/B2885705.png)

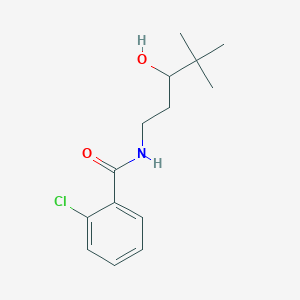

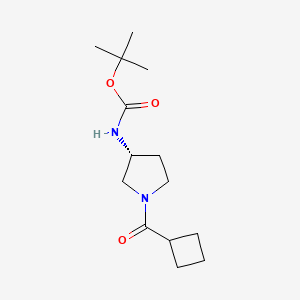

![5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B2885706.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide](/img/structure/B2885707.png)

![Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2885711.png)

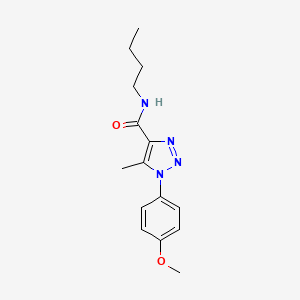

![Methyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2885718.png)